molecular formula C13H17ClN2O B6333445 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride;  95% CAS No. 1047657-65-7

1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%

Cat. No.: B6333445
CAS No.: 1047657-65-7
M. Wt: 252.74 g/mol
InChI Key: RQXLJSYQSBXFOQ-UHFFFAOYSA-N
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Description

1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride is a spirocyclic indoline compound . These types of compounds are found in numerous natural products and synthetic molecules with significant biological activities . They have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry .


Synthesis Analysis

The synthesis of 1’-methylspiro[indole-3,4’-piperidin] derivatives involves the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride with different substituents under alkaline conditions . This results in the formation of its derivatives .


Molecular Structure Analysis

The molecular structure of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride has been analyzed using molecular docking . The binding modes of the compound with three different target proteins have been investigated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride include the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride .

Scientific Research Applications

Pharmacological Significance and Drug Discovery

1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride serves as a key intermediate or structural motif in the synthesis of numerous pharmacologically active compounds. The indole and piperidine components are often associated with a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. Research has shown that modifications on the indole and piperidine moieties can lead to compounds with potential as therapeutic agents across various disease states.

For instance, the spiropiperidine scaffold is highlighted for its relevance in the development of selective and potent receptor agonists and antagonists. It has been specifically mentioned in the context of 5-HT1B receptor inverse agonism, where compounds like SB-236057-A exhibit high affinity and selectivity, demonstrating the importance of the spiropiperidine structure in modulating serotonergic activity (Roberts et al., 2006). This has implications for the development of antidepressants and treatments for neurological disorders.

Role in Synthesis Strategies

The structural complexity of 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride also makes it an interesting candidate for synthetic chemistry research. Studies focusing on spiropiperidines discuss methodologies for constructing this scaffold, which is crucial for drug discovery programs exploring new areas of three-dimensional chemical space (Griggs et al., 2018). The review of synthetic strategies for spiropiperidines underscores the compound's significance in medicinal chemistry, offering insights into the synthesis of 2-, 3-, and 4-spiropiperidines, which are essential for creating novel pharmacologically active agents.

Moreover, the relevance of the indole moiety in drug design is further emphasized through the comprehensive review of indole synthesis. This includes discussions on various synthetic approaches to indoles, showcasing their central role in the construction of compounds with potential therapeutic applications (Taber & Tirunahari, 2011). The diversity of indole synthesis methods reflects the versatility and pharmacological importance of the indole structure, integral to the 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride framework.

Future Directions

The future directions for the research on 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride could involve further evaluation such as the kinase experiment . The compound and its derivatives have shown good antiproliferative activities against certain types of cell lines, which encourages further evaluation .

Properties

IUPAC Name

1-methylspiro[indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXLJSYQSBXFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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